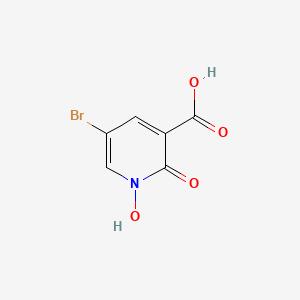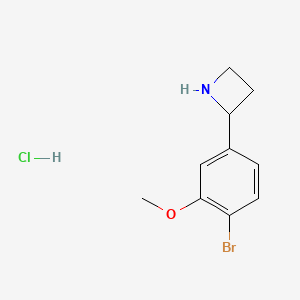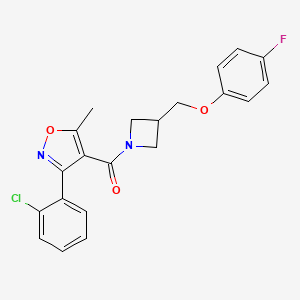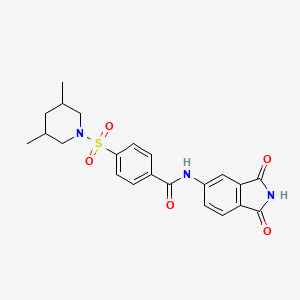![molecular formula C12H16N2O2 B2782474 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1421512-93-7](/img/structure/B2782474.png)
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one” is a complex organic molecule that contains a pyridine and a piperidine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is a widely used secondary amine. It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the introduction of the pyridine ring . The exact methods would depend on the specific substituents and their compatibility with various reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, along with the ether and ketone functionalities . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions at the carbonyl group, nucleophilic substitutions or eliminations at the ether linkage, and reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, ether, and amine groups would be expected to increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Convenient Synthesis of Building-Blocks for Pyridine/Piperidine- Decorated Crown Ethers
A study outlines a convenient methodology to synthesize valuable building-blocks like 1-(pyridin-2-yl)ethan-1,2-diol, instrumental in creating functionalized crown ethers. This process involves Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, showcasing the versatility of pyridin-2-yl derivatives in constructing complex organic molecules (Nawrozkij et al., 2014).
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
Another research effort demonstrates the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. The use of catalysts like piperidine in reactions with benzylidenemalononitriles and α-cyanoacrylic esters affords these complex structures, highlighting the role of pyridine and piperidine derivatives in facilitating diverse organic syntheses (Mekheimer et al., 1997).
Targeted Synthesis of Cadmium(II) Schiff Base Complexes
Research into the corrosion inhibition properties of cadmium(II) Schiff base complexes showcases the application of pyridin-2-yl and piperidin-1-yl derivatives. These complexes, particularly those involving azido complexes, demonstrate significant potential in corrosion inhibition, linking the structural utility of these derivatives to applications in materials science and corrosion engineering (Das et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-8-5-11(6-9-14)16-12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXXWEJRXYWBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)


![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2782413.png)
